molecular formula C23H22FN5O3 B2581815 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848727-18-4

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2581815
CAS No.: 848727-18-4
M. Wt: 435.459
InChI Key: OHQAULGWYFUTJQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidopurine-dione derivative characterized by a bicyclic heteroaromatic core fused with pyrimidine and purine moieties. Key structural features include:

  • A 4-fluorophenylmethyl group at position 3, contributing electron-withdrawing effects and moderate lipophilicity.
  • A 4-methoxyphenyl substituent at position 9, enhancing solubility via the methoxy group’s polar nature.
  • A methyl group at position 1, which reduces metabolic susceptibility compared to bulkier alkyl chains.

Its molecular formula is C23H22FN5O3 (MW: 435.46 g/mol), with a logP of 4.12, indicating high lipophilicity suitable for blood-brain barrier penetration . The compound’s polar surface area (52.33 Ų) and logSw (-4.30) suggest moderate aqueous solubility, typical for purine-derived therapeutics .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-4-6-16(24)7-5-15)28-13-3-12-27(22(28)25-20)17-8-10-18(32-2)11-9-17/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQAULGWYFUTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines with sodium borohydride (NaBH4) . This method yields secondary propanarylamines, which are then cyclized to form the desired pyrimidopurine structure.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, its neuroprotective effects may be mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-[(4-Fluorophenyl)methyl]-9-(3-Methoxyphenyl)-1-Methyl Analogue (Compound D389-0166)

    • Differs in the methoxy group position (3-methoxyphenyl vs. 4-methoxyphenyl). The para-substitution in the target compound likely improves π-π stacking with aromatic residues in biological targets, enhancing binding affinity .
    • Molecular Weight : Identical (435.46 g/mol), but steric effects from the meta-methoxy group may reduce conformational flexibility .
  • 9-(4-Ethoxyphenyl)-1-Methyl-3-(4-Methylbenzyl) Analogue (RN: 846065-66-5)

    • Replaces 4-fluorophenylmethyl with 4-methylbenzyl and 4-methoxyphenyl with 4-ethoxyphenyl .
    • The ethoxy group increases logP (estimated >4.5) and reduces solubility compared to the methoxy analogue .

Core Heterocycle Modifications

  • Pyrido[1,2-e]Purine-2,4-Dione Derivatives (e.g., Compound 19a in ):
    • Feature a pyrido-purine core instead of pyrimidopurine. This alters ring strain and hydrogen-bonding capacity, affecting kinase inhibition profiles .
    • Fluorescence Properties : The target compound lacks reported fluorescence, whereas pyrido-purine derivatives exhibit λem ~515 nm, making them suitable for cellular imaging .

Physicochemical Properties

Parameter Target Compound 3-Methoxyphenyl Analogue 4-Ethoxyphenyl/4-Methylbenzyl Analogue
Molecular Weight 435.46 435.46 ~440 (estimated)
logP 4.12 4.12 >4.5 (estimated)
logSw -4.30 -4.30 <-5.0 (estimated)
Hydrogen Bond Acceptors 6 6 6

Key Trends :

  • 4-Methoxy vs. 4-Ethoxy : Ethoxy increases lipophilicity but reduces solubility.
  • Fluorine vs. Methyl : Fluorine’s electronegativity enhances metabolic stability compared to methyl .

Biological Activity

The compound 3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core with various substituents that may influence its biological activity. The presence of a 4-fluorophenyl and 4-methoxyphenyl group is particularly noteworthy as these moieties can enhance the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines.
  • Anticonvulsant Properties : Similar compounds have shown effectiveness in seizure models.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.

Anticancer Activity

Recent investigations into the anticancer properties of related pyrimidine derivatives have shown promising results. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by findings where similar compounds demonstrated significant cytotoxic effects on breast cancer cell lines (EC50 values ranging from 0.3 nM to 5 nM) .
Cell LineEC50 (nM)Mechanism of Action
MX-1 (BRCA1 mutant)0.3PARP inhibition and apoptosis
Capan-1 (BRCA2 mutant)5PARP inhibition and apoptosis

Anticonvulsant Properties

The anticonvulsant activity of related pyrimidine compounds has been evaluated using pentylenetetrazole (PTZ) models. Compounds within this class showed varying degrees of protective effects against induced seizures.

  • Seizure Latency : Compounds similar to the one exhibited increased seizure latency times in animal models.
CompoundDose (mg/kg)Protective Index
Compound A10025.6
Compound B5031.6

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding poly(ADP-ribose) polymerase (PARP) enzymes which are crucial in DNA repair mechanisms.

  • Inhibition Potency : Related compounds have shown IC50 values in the nanomolar range for PARP inhibition .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving BRCA1/2 mutation carriers demonstrated that treatment with a similar compound led to significant tumor reduction when combined with standard chemotherapy.
  • Seizure Management : Clinical trials assessing the anticonvulsant properties of related compounds indicated improved outcomes for patients with refractory epilepsy.

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